n-Hexadecylphosphonoserine

Description

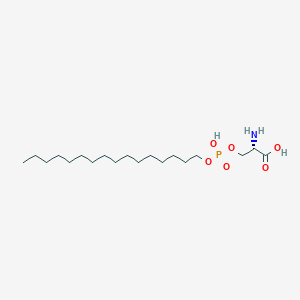

n-Hexadecylphosphonoserine is a synthetic amphiphilic compound comprising a hexadecyl (C16) alkyl chain linked to a phosphonoserine moiety. The phosphonoserine group combines a serine amino acid derivative with a phosphonate ester, enhancing both hydrophilic and lipophilic properties. This structure enables applications in drug delivery, biomembrane interactions, and surfactant systems due to its ability to self-assemble into micelles or liposomes .

Properties

Molecular Formula |

C19H40NO6P |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(2S)-2-amino-3-[hexadecoxy(hydroxy)phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C19H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-27(23,24)26-17-18(20)19(21)22/h18H,2-17,20H2,1H3,(H,21,22)(H,23,24)/t18-/m0/s1 |

InChI Key |

DVFFVSCWYBNHJP-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OCC(C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

a) Alkylphosphonates (e.g., Hexadecylphosphonic Acid)

- Structure : Features a C16 alkyl chain directly bonded to a phosphonic acid group (PO(OH)₂).

- Key Differences: Lacks the serine moiety, reducing biocompatibility and water solubility compared to n-Hexadecylphosphonoserine.

- Applications : Primarily used in corrosion inhibition and metal surface treatment due to strong adsorption properties .

b) Phosphoserine Derivatives (e.g., O-Phospho-L-Serine)

- Structure : Phosphorylated serine without an alkyl chain.

- Key Differences : Highly water-soluble and involved in cellular signaling (e.g., protein phosphorylation). The absence of a hydrophobic tail limits its use in surfactant systems.

c) Fluorinated Phosphonates (e.g., [Heptadecafluorooctyl]phosphonic acid, CAS 40143-78-0)

- Structure : Fluorinated alkyl chain (C8F17) attached to a phosphonic acid group.

- Key Differences: Fluorination enhances chemical stability and environmental persistence but raises toxicity concerns. This compound’s hydrocarbon chain offers better biodegradability .

d) Hexamethylphosphoramide (HMPA, CAS 680-31-9)

- Structure : Phosphoramide with six methyl groups.

- Key Differences: A polar aprotic solvent with distinct toxicological risks (e.g., carcinogenicity). Unlike this compound, it lacks amphiphilicity .

Data Table: Comparative Analysis

Research Findings

- Fluorinated Phosphonates: Demonstrated exceptional durability in industrial coatings but are linked to bioaccumulation risks, as noted in the Pharos Project .

- This compound: Preliminary studies suggest its serine moiety enhances cellular uptake in drug delivery systems compared to non-amino acid phosphonates. Its biodegradability contrasts sharply with fluorinated analogs .

- Hexamethylphosphoramide: Restricted in industrial use due to reproductive toxicity, highlighting the need for safer alternatives like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.